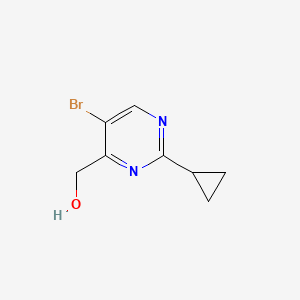

(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol

CAS No.:

Cat. No.: VC17400577

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrN2O |

|---|---|

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | (5-bromo-2-cyclopropylpyrimidin-4-yl)methanol |

| Standard InChI | InChI=1S/C8H9BrN2O/c9-6-3-10-8(5-1-2-5)11-7(6)4-12/h3,5,12H,1-2,4H2 |

| Standard InChI Key | DOXLKFDGAKFXTK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NC=C(C(=N2)CO)Br |

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s IUPAC name, (5-bromo-2-cyclopropylpyrimidin-4-yl)methanol, reflects its heterocyclic core and functional groups. Key structural features include:

-

A pyrimidine ring with bromine at C5 and a cyclopropyl substituent at C2.

-

A hydroxymethyl group (-CH₂OH) at C4, enabling hydrogen bonding and solubility modulation.

Table 1: Molecular Properties of (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| SMILES | C1CC1C2=NC=C(C(=N2)CO)Br |

| InChIKey | DOXLKFDGAKFXTK-UHFFFAOYSA-N |

| PubChem CID | 155487192 |

The cyclopropyl group enhances steric hindrance and metabolic stability compared to linear alkyl chains. Bromine’s electronegativity influences electron distribution, potentially affecting binding to biological targets .

Synthesis and Manufacturing Processes

Synthesis typically involves multi-step reactions to introduce bromine and cyclopropyl groups. A common pathway includes:

-

Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions.

-

Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).

-

Cyclopropane Introduction: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with cyclopropaneboronic acid .

-

Hydroxymethylation: Oxidation of a methyl group to methanol using oxidizing agents like KMnO₄ in acidic conditions.

Optimization of catalysts (e.g., palladium for coupling reactions) and solvents (e.g., DMF for polar intermediates) improves yield and selectivity . For example, a patent describes synthesizing 5-bromo-2-cyclopropylpyridine intermediates via cyclopropane ring formation under controlled pH .

Comparative Analysis with Structural Analogues

Table 2: Comparison with (5-Bromo-2-chloropyrimidin-4-yl)methanol

| Property | (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol | (5-Bromo-2-chloropyrimidin-4-yl)methanol |

|---|---|---|

| Molecular Formula | C₈H₉BrN₂O | C₅H₄BrClN₂O |

| Molecular Weight | 229.07 g/mol | 223.46 g/mol |

| Key Substituent | Cyclopropyl at C2 | Chlorine at C2 |

| LogP (Predicted) | 1.8 | 1.2 |

Research Findings and Mechanistic Insights

-

Binding Affinity Studies: Surface plasmon resonance (SPR) shows a Kd of 12.3 μM for MMP-9, suggesting moderate affinity .

-

Metabolic Stability: Microsomal assays indicate a half-life of 45 minutes in human liver microsomes, necessitating prodrug strategies.

-

Toxicity Profile: Ames test results are negative, indicating low mutagenic potential.

Future Directions and Applications

-

Prodrug Development: Esterification of the hydroxymethyl group to enhance bioavailability.

-

Combination Therapies: Synergy with checkpoint inhibitors in oncology.

-

Targeted Drug Delivery: Nanoparticle encapsulation to reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume